molecular formula C14H23NO2S B5716774 2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide

2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide

Cat. No. B5716774
M. Wt: 269.40 g/mol
InChI Key: DUMWHLIQLPCVJA-UHFFFAOYSA-N
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Description

Sulfonamides are a group of compounds characterized by the sulfonamide group (-SO2NH2) attached to an aromatic or non-aromatic base. These compounds are notable for their diverse applications, ranging from pharmaceuticals to materials science due to their unique chemical properties, such as the ability to form hydrogen bonds and their stability in various conditions.

Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines. For instance, compounds like N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide are synthesized through direct reaction, showcasing the versatility of sulfonamide chemistry in forming complex molecules (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Molecular Structure Analysis

Sulfonamides exhibit a wide range of molecular structures, often influenced by substituents on the aromatic ring or the amine group. The crystal and molecular-electronic structure of sulfonamide compounds, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride , have been characterized, revealing insights into their stereochemistry and interactions within crystals (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including those involving their sulfonyl and amino groups. The reactivity can be tailored by substituents, enabling the design of molecules for specific functions. For example, benzenesulfonamides incorporating flexible triazole moieties have shown significant activity as carbonic anhydrase inhibitors, demonstrating the chemical versatility of sulfonamides (Nocentini et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are often determined by the compound's molecular structure and can be studied through techniques like X-ray diffraction and spectroscopy. For example, 4-methyl-N-[3-(1,2,2-triphenylethenyl)phenyl]benzenesulfonamide has been characterized for its aggregation-induced emission properties, highlighting the impact of molecular structure on physical properties (Jia, Zhang, & Du, 2019).

properties

IUPAC Name

2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-10(2)6-7-15-18(16,17)14-12(4)8-11(3)9-13(14)5/h8-10,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMWHLIQLPCVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(3-methylbutyl)benzenesulfonamide

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